molecular formula C6H14O2 B1361378 5-methoxypentan-1-ol CAS No. 4799-62-6

5-methoxypentan-1-ol

Cat. No.: B1361378
CAS No.: 4799-62-6
M. Wt: 118.17 g/mol
InChI Key: OMNKOGMRWWOOFR-UHFFFAOYSA-N
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Description

5-methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a type of alcohol where a methoxy group (-OCH3) is attached to the fifth carbon of a pentanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-pentanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Another method involves the use of Grignard reagents. For instance, 1-halo-4-methoxyl butane can react with magnesium to form a Grignard reagent, which then reacts with an appropriate electrophile to produce 5-methoxy-1-pentanol .

Industrial Production Methods

Industrial production of 5-methoxy-1-pentanol often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methoxypentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces various substituted pentanols depending on the nucleophile used.

Scientific Research Applications

5-methoxypentan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: Similar structure but lacks the methoxy group.

    2-Methoxy-1-pentanol: Methoxy group attached to the second carbon.

    3-Methoxy-1-pentanol: Methoxy group attached to the third carbon.

Uniqueness

5-methoxypentan-1-ol is unique due to the position of the methoxy group, which influences its chemical properties and reactivity. This specific structure allows for distinct interactions in chemical reactions and biological systems .

Properties

IUPAC Name

5-methoxypentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNKOGMRWWOOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197372
Record name 5-Methyoxy-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4799-62-6
Record name 5-Methyoxy-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyoxy-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the ultrasonic properties of 5-methoxy-1-pentanol in aqueous solutions?

A1: Investigating the ultrasonic properties, such as sound velocity and absorption, of 5-methoxy-1-pentanol in aqueous solutions provides valuable insights into the solute-solvent interactions. [] Specifically, the research revealed that a single relaxation process, likely attributed to the breaking and forming of hydrogen bonds between the hydroxyl group of 5-methoxy-1-pentanol and water molecules, governs the observed ultrasonic absorption. [] This understanding contributes to our knowledge of how this compound behaves in aqueous environments, which is relevant for potential applications involving aqueous solutions.

A2: The identification of 5-methoxy-1-pentanol as one of the volatile compounds present in Kedong sufu contributes to a deeper understanding of the sensory profile of this fermented food. [] While the study highlighted other compounds like hexadecenoic acid ethyl ester as major contributors to the savory taste, the presence of 5-methoxy-1-pentanol, even if in smaller amounts, adds to the complexity of the overall aroma. This detailed analysis can help in standardizing production processes and potentially modifying the flavor profile of Kedong sufu by controlling fermentation conditions.

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